Isoallolithocholic Acid
Description
Biochemical Properties
Structural Characteristics
Isoallolithocholic acid belongs to the cholanic acid family of bile acids, characterized by a steroidal backbone with hydroxyl groups at specific positions. Its structure includes:
- Steroid nucleus : A tetracyclic framework (cyclopenta[a]phenanthrene) with hydroxyl groups at C3 (β-orientation) and C5 (α-orientation).
- Side chain : A pentanoic acid moiety attached to C17 of the steroid nucleus.
- Stereochemistry : Defined by the (3β,5α)-configuration, distinguishing it from other bile acids like lithocholic acid (3α,5β).
Table 1: Molecular Structure Summary
| Feature | Description |
|---|---|
| Molecular Formula | C₂₄H₄₀O₃ |
| Molecular Weight | 376.57 g/mol |
| SMILES | C[C@H](CCC(O)=O)[C@H]1CC[C@@H]2[C@H]3... |
| InChIKey | SMEROWZSTRWXGI-XBESLWPFSA-N |
Physicochemical Properties
This compound exhibits distinct physicochemical properties critical for its biological interactions:
| Property | Value | Source |
|---|---|---|
| Density | 1.073 g/cm³ | |
| Boiling Point | 511°C at 760 mmHg | |
| Solubility in DMSO | 37.66 mg/mL (100 mM) | |
| LogP | 5.5071 | |
| Topological Polar Surface Area (TPSA) | 57.53 Ų |
These properties enable its amphipathic behavior, facilitating interactions with cellular membranes and ion channels.
Nomenclature and Synonyms
The compound is identified by multiple synonyms and identifiers:
Molecular Interactions and Binding Affinity
This compound engages in specific molecular interactions critical for its activity:
Ion Channel Binding
It activates large-conductance, voltage- and calcium-gated potassium (BK) channels via the β1 accessory subunit. Key findings include:
- Binding Site : Transmembrane domain 2 (TMD2) residues Thr169, Leu172, and Leu173 in the β1 subunit.
- Mechanism : Hydrogen bonding between the C3 hydroxyl group and Thr169, combined with hydrophobic interactions involving Leu172/Leu173.
- EC₅₀ : 44.21 μM in Xenopus oocyte assays.
Table 2: BK Channel Interaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Key Residues | Thr169, Leu172, Leu173 | |
| Binding Energy | -8.2 kcal/mol (docking model) | |
| Activity Increase | ~100% (vs. vehicle) |
Immune Modulation
This compound enhances regulatory T cell (Treg) differentiation via:
Properties
IUPAC Name |
(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-XBESLWPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309974 | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoallolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2276-93-9 | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloisolithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoallolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Route
The primary chemical synthetic strategy involves the hydroxylation of lithocholic acid at the 3β position. This process requires precise control over reaction conditions to ensure the correct stereochemistry (3β-hydroxyl group) is obtained.
- Starting material: Lithocholic acid (LCA)
- Key reaction: Stereoselective hydroxylation at C-3 position
- Typical reagents and catalysts: Specific hydroxylation catalysts, strong bases like NaOH for hydrolysis steps, and protecting groups for selective functionalization
- Reaction conditions: Moderate temperatures (e.g., 40°C), controlled reaction times (e.g., 8 hours), and solvents such as tetrahydrofuran (THF)
Example Procedure (From Patent WO2020260558A1)
- Dissolve the precursor compound in THF.
- Add 1 N NaOH and stir at 40°C for 8 hours.
- Quench the reaction with 5% HCl.
- Purify the resulting isoallolithocholic acid by standard chromatographic techniques.
This method yields this compound with high stereochemical purity and can be adapted for producing deuterated analogs or 22-homo-analogs for pharmaceutical applications.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxylation | Catalysts, controlled pH | Introduction of 3β-hydroxyl group |
| Oxidation | Potassium permanganate, chromium trioxide | Conversion to 3-keto derivatives |
| Reduction | Lithium aluminum hydride | Formation of stereoisomers |
| Substitution | Thionyl chloride | Functional group modifications |
These reactions allow structural diversification for research and therapeutic use.
Microbial Biotransformation Methods
Microbial Conversion
Certain gut microbiota species enzymatically convert lithocholic acid into this compound. This biotransformation is advantageous for industrial-scale production due to its efficiency and stereospecificity.
- Microorganisms involved: Members of the Odoribacteraceae family and other gut bacteria
- Enzymatic steps:
- 5α-reductase converts the steroid nucleus stereochemistry.
- 3β-hydroxysteroid dehydrogenase introduces the 3β-hydroxyl group.
- Biotransformation process: Lithocholic acid → 3-oxo lithocholic acid → this compound
Industrial Production
- Lithocholic acid is incubated with microbial cultures under controlled anaerobic conditions.
- The product is extracted and purified using chromatographic methods.
- This approach yields this compound with high enantiomeric purity and is scalable for pharmaceutical manufacturing.
Preparation Protocols in Research Settings
Solution Preparation for Biological Studies
- This compound is dissolved in solvents such as ethanol or dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 1 mL solvent per desired concentration).
- Stocks are diluted in culture media to achieve working concentrations for in vitro assays.
- Purity is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).
Analytical Characterization
| Technique | Purpose | Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Confirms stereochemistry and hydroxyl position |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>98%) | Ensures absence of impurities |
| Mass Spectrometry (MS) | Molecular weight verification | Confirms molecular formula |
| Ultra-High-Performance Liquid Chromatography (UHPLC) with HRMS | Differentiation from similar bile acids | Detects unique mass/charge ratios (e.g., m/z 357.281) |
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Synthesis | Lithocholic acid | Hydroxylation, oxidation, reduction | Controlled stereochemistry, adaptable for analogs | Requires chemical reagents, multi-step |
| Microbial Biotransformation | Lithocholic acid | Enzymatic conversion by gut bacteria | High stereospecificity, scalable | Requires microbial cultures, anaerobic conditions |
| Research Solution Prep | This compound (pure) | Dissolution in ethanol/DMSO, dilution | Simple preparation for assays | Dependent on availability of pure compound |
Research Findings on Preparation and Activity Correlation
- The stereospecific hydroxylation at the 3β position is critical for this compound’s biological function, notably its role in enhancing regulatory T cell differentiation.
- Microbial biotransformation mimics natural biosynthesis pathways, producing biologically active this compound with fewer side products.
- Chemical synthesis allows structural modifications for drug development but requires rigorous purification to ensure activity.
- Analytical methods are essential to confirm the identity and purity of this compound, especially when produced via chemical routes.
Chemical Reactions Analysis
Types of Reactions: Isoallolithocholic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of different stereoisomers.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
IsoalloLCA exhibits potent antimicrobial effects, particularly against Gram-positive pathogens such as Clostridioides difficile and Enterococcus faecium. Research indicates that isoalloLCA can inhibit the growth of these pathogens at minimal inhibitory concentrations (MIC) significantly lower than other bile acids tested. For instance, in vitro studies demonstrated that isoalloLCA effectively inhibited C. difficile growth at a MIC of 2.0 μM, showcasing its bactericidal properties by inducing morphological changes in bacterial cells similar to those caused by β-lactam antibiotics .
Additionally, isoalloLCA has been shown to alter the microbial community structure in the gut, promoting a shift from Gram-positive to Gram-negative species. This shift is beneficial as it may help maintain intestinal homeostasis and prevent pathogen expansion .
Modulation of Immune Responses
IsoalloLCA plays a crucial role in modulating immune responses, particularly through its effects on T cell differentiation. Studies have shown that isoalloLCA can suppress the differentiation of inflammatory TH17 cells while promoting the generation of regulatory T cells (Tregs). This dual action suggests that isoalloLCA may help balance immune responses, potentially reducing inflammation and enhancing immune tolerance .
In vivo experiments involving mice have demonstrated that isoalloLCA treatment leads to a significant reduction in TH17 cell populations without affecting Treg levels, indicating its potential as a therapeutic agent for inflammatory diseases .
Potential Role in Colorectal Cancer Prevention
Emerging evidence suggests that isoalloLCA may have protective effects against colorectal cancer (CRC). Its biosynthesis involves the enzyme 5α-reductase, which has been linked to beneficial outcomes in gut microbiota composition and metabolic health. The modulation of bile acid metabolism through isoalloLCA may help mitigate CRC risk by maintaining intestinal homeostasis and preventing dysbiosis associated with cancer progression .
Table: Summary of Key Research Findings on IsoalloLCA
Mechanism of Action
Isoallolithocholic acid exerts its effects by enhancing the differentiation of regulatory T cells (Tregs). It facilitates the formation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3). This process involves the nuclear hormone receptor nerve growth factor IB (Nr4a1), which plays a crucial role in the differentiation and function of Tregs .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Bile Acids
Structural Differences
The structural variations among isoalloLCA and related bile acids determine their distinct biological activities (Table 1):
| Compound | 3-OH Position | 5-H Configuration | 7-OH Position | Key Functional Groups |
|---|---|---|---|---|
| IsoalloLCA | 3β | 5α | 7α | -OH (3β, 7α) |
| AlloLCA | 3α | 5β | - | -OH (3α) |
| IsoLCA | 3α | 5β | 7β | -OH (3α, 7β) |
| 3-oxoalloLCA | 3-oxo | 5α | 7α | -O (3-oxo) |
| DCA | 3α, 12α | 5β | - | -OH (3α, 12α) |
Table 1: Structural comparison of isoalloLCA with allolithocholic acid (alloLCA), isolithocholic acid (isoLCA), 3-oxoalloLCA, and deoxycholic acid (DCA) .
Functional Comparison
Antimicrobial Activity
- IsoalloLCA vs. DCA : Both exhibit antimicrobial effects against Gram-positive pathogens, but isoalloLCA demonstrates higher specificity for C. difficile through 3β-HSDH-dependent mechanisms . DCA, in contrast, broadly disrupts bacterial membranes via detergent-like properties .
- IsoalloLCA vs. 3-oxoalloLCA: The oxidation of isoalloLCA to 3-oxoalloLCA (via PCC-mediated synthesis) reduces antimicrobial potency but enhances immunomodulatory effects .
Immune Modulation
- Treg Differentiation : IsoalloLCA promotes Treg cell expansion via mitoROS-Foxp3 pathways, whereas 3β-hydroxydeoxycholic acid (isoDCA) enhances Treg activity indirectly by modulating dendritic cells .
Metabolic and Neurological Roles
Clinical and Therapeutic Implications
- Infectious Disease: IsoalloLCA’s specificity against C.
- Autoimmune Disorders : Its Treg-boosting activity suggests utility in colitis and IBD, contrasting with isoDCA , which requires dendritic cell interaction for efficacy .
Biological Activity
Isoallolithocholic acid (isoalloLCA) is a secondary bile acid metabolite that has garnered significant attention due to its diverse biological activities, particularly in the context of immune modulation and antimicrobial effects. This article summarizes the latest findings on isoalloLCA, highlighting its mechanisms of action, biological significance, and potential therapeutic applications.
Biosynthesis and Sources
IsoalloLCA is produced by specific gut bacteria, particularly those belonging to the Odoribacteraceae family. These bacteria convert 3-oxolithocholic acid into isoalloLCA through enzymatic processes involving 5α-reductase and 3β-hydroxysteroid dehydrogenase . Notably, elevated levels of isoalloLCA have been identified in the gut microbiome of centenarians, suggesting a link between this metabolite and longevity .
Immune Modulation
IsoalloLCA plays a critical role in modulating immune responses, particularly through the differentiation of regulatory T cells (Tregs). Research indicates that isoalloLCA enhances Treg differentiation by promoting a permissive chromatin structure around the Foxp3 gene, which is essential for Treg function . This effect is mediated by the nuclear hormone receptor NR4A1, which is required for isoalloLCA's influence on Tregs .
- Treg Differentiation : IsoalloLCA increases mitochondrial reactive oxygen species (ROS) production, leading to enhanced expression of FOXP3 and Treg differentiation in vitro .
- Impact on TH17 Cells : It has been shown to suppress TH17 cell differentiation without affecting Treg populations, indicating a selective modulation of immune pathways .
Antimicrobial Effects
IsoalloLCA exhibits potent antimicrobial properties against Gram-positive pathogens. Studies have demonstrated its effectiveness against multidrug-resistant bacteria such as Clostridioides difficile and Enterococcus faecium, highlighting its potential as a therapeutic agent for gastrointestinal infections .
Antimicrobial Activity Summary
| Pathogen | Activity Level | Mechanism of Action |
|---|---|---|
| C. difficile | High | Inhibits growth and toxin production |
| Enterococcus faecium | Moderate to High | Reduces virulence gene expression |
| Clostridium perfringens | Very High | Complete inhibition at low concentrations |
Clinical Implications
The modulation of gut microbiota by isoalloLCA suggests its potential application in clinical settings. Its ability to enhance Treg populations while suppressing harmful TH17 responses may be beneficial in treating inflammatory bowel diseases (IBD) and other autoimmune conditions. Furthermore, its antimicrobial properties could provide a novel approach to managing antibiotic-resistant infections in the gut .
Case Studies
- Inflammatory Bowel Disease : In patients with IBD, levels of isoalloLCA were significantly reduced compared to healthy controls, indicating a possible link between this bile acid and disease severity .
- Centenarian Microbiome : A study involving centenarians revealed that their microbiomes were enriched in bacteria capable of producing isoalloLCA, correlating with lower incidences of age-related diseases and infections .
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for analgesia, euthanasia, and sample collection. Publish negative results to mitigate publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
